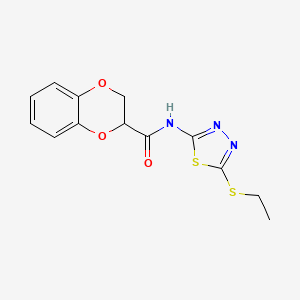![molecular formula C21H16N4O4S2 B4818854 (6E)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4818854.png)
(6E)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
描述
(6E)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a benzodioxole moiety, a phenoxyethylsulfanyl group, and a thiadiazolo[3,2-a]pyrimidin-7-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Thiadiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazolo[3,2-a]pyrimidine core.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through a condensation reaction with a suitable aldehyde or ketone.
Attachment of the Phenoxyethylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated precursor with a phenoxyethylthiol compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(6E)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated precursors, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
Chemistry
In chemistry, (6E)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Its structure suggests that it could interact with specific molecular targets, making it a promising candidate for drug development.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (6E)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved can be elucidated through biochemical and molecular studies.
相似化合物的比较
Similar Compounds
Thiadiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different substituents.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety.
Phenoxyethylsulfanyl Compounds: Compounds with the phenoxyethylsulfanyl group.
Uniqueness
The uniqueness of (6E)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other compounds with similar core structures or substituents.
属性
IUPAC Name |
(6E)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S2/c22-18-15(10-13-6-7-16-17(11-13)29-12-28-16)19(26)23-20-25(18)24-21(31-20)30-9-8-27-14-4-2-1-3-5-14/h1-7,10-11,22H,8-9,12H2/b15-10+,22-18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKNYHFGWDHPAH-BXODQFHZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)SCCOC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=N)N4C(=NC3=O)SC(=N4)SCCOC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-butyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4818773.png)
![2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4818779.png)
![2-{[4-(acetylamino)phenyl]sulfonyl}-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4818780.png)
![3-(cyclopropylmethyl)-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B4818782.png)
![4-[4-(3-Pyrimidin-2-ylsulfanylpropoxy)phenyl]butan-2-one](/img/structure/B4818800.png)
![4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4818810.png)
![3-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4818817.png)
![N-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4818823.png)
![methyl 2-{7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4818825.png)
![ethyl N-[2-[3-cyano-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]carbamate](/img/structure/B4818832.png)
![3-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4818841.png)
![N-[3-(dimethylamino)propyl]-3-(phenylthio)propanamide](/img/structure/B4818846.png)
![[4-(2-FURYLCARBONYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE](/img/structure/B4818860.png)

